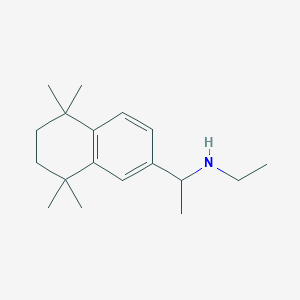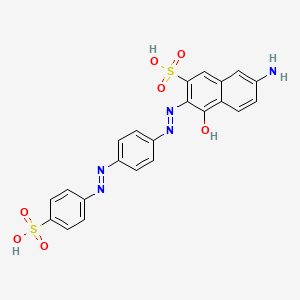![molecular formula C27H63NO3Si3 B13959408 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine CAS No. 55517-84-5](/img/structure/B13959408.png)
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine is a complex organosilicon compound with the molecular formula C27H63NO3Si3 . This compound is characterized by its unique structure, which includes multiple silicon atoms and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine involves multiple steps, typically starting with the preparation of the core silicon-containing structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its silicon-containing functional groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar organosilicon compounds, 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2,2,9,9-Tetramethyl-7-tetradecyl-3,8-dioxa-2,9-disiladecan-5-amine
- 2,2,9,9-Tetramethyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine These compounds share some structural similarities but differ in the presence and arrangement of functional groups, leading to variations in their chemical and physical properties .
Eigenschaften
CAS-Nummer |
55517-84-5 |
|---|---|
Molekularformel |
C27H63NO3Si3 |
Molekulargewicht |
534.0 g/mol |
IUPAC-Name |
1,3,4-tris(trimethylsilyloxy)octadecan-2-amine |
InChI |
InChI=1S/C27H63NO3Si3/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-26(30-33(5,6)7)27(31-34(8,9)10)25(28)24-29-32(2,3)4/h25-27H,11-24,28H2,1-10H3 |
InChI-Schlüssel |
YGJCHGIJMHIICG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)N)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)







![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)



